molecular formula C24H28N2O5 B254933 1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B254933
M. Wt: 424.5 g/mol
InChI Key: QSFSIWPRKGTDNK-LSDHQDQOSA-N
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Description

1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including dimethylamino, benzoyl, hydroxy, and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may include:

    Step 1: Formation of the pyrrol-2-one core through cyclization reactions.

    Step 2: Introduction of the dimethylamino-ethyl group via nucleophilic substitution.

    Step 3: Addition of the benzoyl group through Friedel-Crafts acylation.

    Step 4: Hydroxylation and methoxylation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Scalability: considerations to ensure cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of the benzoyl group to a hydroxyl group.

    Substitution: Replacement of the dimethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves interactions with molecular targets and pathways. These may include:

    Binding to specific receptors: or enzymes.

    Modulation of signaling pathways: involved in cellular processes.

    Influence on gene expression: and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one: Lacks the methoxy group.

    1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one: Lacks the hydroxy group.

Uniqueness

The presence of both hydroxy and methoxy groups in 1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one contributes to its unique chemical properties, making it distinct from similar compounds.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O5/c1-14-6-7-15(2)17(12-14)22(28)20-21(16-8-9-18(27)19(13-16)31-5)26(11-10-25(3)4)24(30)23(20)29/h6-9,12-13,21,27-28H,10-11H2,1-5H3/b22-20+

InChI Key

QSFSIWPRKGTDNK-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)/O

SMILES

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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